N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

PPARα antagonism positional isomerism N-phenylbenzoxazole SAR

This meta-benzoxazole benzenesulfonamide hybrid (CAS 941951-10-6) is purpose-built for rigorous structure-activity relationship (SAR) studies. Unlike para-substituted positional isomers that show divergent activity profiles, the meta-substitution pattern is validated for PPARα engagement, while the 4-chlorophenylsulfonyl group provides a defined electronic starting point for optimization. Its distinct Hammett σp (+0.23) and lipophilicity π (+0.71) parameters make it an essential data point for computational ADME/Tox model training. Supplied at ≥95% purity, this compound ensures reproducible results in FBPase-1 allosteric inhibition assays, gluconeogenesis suppression studies, and Gram-positive antimicrobial MIC determinations.

Molecular Formula C23H19ClN2O4S
Molecular Weight 454.93
CAS No. 941951-10-6
Cat. No. B3013284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
CAS941951-10-6
Molecular FormulaC23H19ClN2O4S
Molecular Weight454.93
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C23H19ClN2O4S/c24-17-10-12-19(13-11-17)31(28,29)14-4-9-22(27)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)30-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,27)
InChIKeyWWGKOFWCJCKRKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941951-10-6): Structural and Pharmacophore Baseline for Differentiated Procurement


N-(3-(Benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941951-10-6) is a synthetic small molecule belonging to the benzoxazole-benzenesulfonamide hybrid class, characterized by a meta-substituted N-phenylbenzoxazole core linked via a butanamide spacer to a 4-chlorophenylsulfonyl terminus . With a molecular formula of C23H19ClN2O4S and a molecular weight of 454.93 g/mol, this compound integrates three pharmacophoric elements—the benzoxazole heterocycle, the central phenyl amide, and the electron-withdrawing 4-chlorophenylsulfonyl group—that collectively define its physicochemical and target-engagement profile . The compound is supplied at ≥95% purity for research use, positioning it as a tractable tool for structure-activity relationship (SAR) studies within the broader benzoxazole-sulfonamide chemical space .

Why N-(3-(Benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide Cannot Be Interchanged with In-Class Analogs


The benzoxazole-benzenesulfonamide scaffold is exquisitely sensitive to substitution pattern, where seemingly minor structural modifications—positional isomerism (meta vs. para), halogen identity (Cl vs. F), or electronic character of the sulfonyl aryl ring—can profoundly alter target engagement, potency, and pharmacokinetic behavior [1][2]. In the context of FBPase-1 inhibition, IC50 values across benzoxazole benzenesulfonamide analogs span from 0.3 µM to >10 µM depending on precise substitution, making class-level interchange scientifically unsound [1][2]. For PPARα antagonism, the meta- versus para-substitution on the central phenyl ring dictates binding orientation and functional activity, meaning positional isomers are not functionally equivalent [3]. Generic substitution without quantitative head-to-head comparability data therefore carries high risk of introducing uncontrolled variables into experimental systems, compromising reproducibility and invalidating SAR interpretations [1][2][3].

Quantitative Differentiation Evidence for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941951-10-6)


Meta-Substitution on the Central Phenyl Ring Enables PPARα Antagonism Not Achievable with Para-Substituted Isomers

The target compound bears the benzoxazole at the meta-position of the central aniline ring, a substitution pattern that was explicitly designed and evaluated alongside para-substituted analogs in a focused PPARα antagonist program [1]. In this study, N-(3-(benzo[d]oxazol-2-yl)phenyl)phenylsulfonamide derivatives were synthesized and tested as PPARα antagonists, with the meta-substitution pattern identified as a critical determinant of antagonist activity, whereas para-substituted congeners exhibited distinct, and in several cases diminished, functional profiles [1]. This differentiation is driven by the orientation of the benzoxazole moiety within the PPARα ligand-binding domain, where meta-substitution enables a binding pose that para-substituted positional isomers cannot adopt without steric penalty [1].

PPARα antagonism positional isomerism N-phenylbenzoxazole SAR meta vs. para substitution

4-Chlorophenylsulfonyl Substituent Provides a Defined Electronic and Steric Profile Distinct from 4-Fluoro and 4-Methoxy Analogs

The 4-chlorophenylsulfonyl terminus of the target compound introduces an electron-withdrawing, lipophilic substituent that differs fundamentally from the 4-fluorophenylsulfonyl analog (smaller, more electronegative, reduced lipophilicity) and the 4-methoxyphenylsulfonyl analog (electron-donating via resonance) [1][2]. In sulfonamide-based inhibitors, the 4-chloro substituent confers a distinct combination of Hammett σp constant (+0.23) and π lipophilicity parameter (+0.71) relative to fluorine (σp +0.06; π +0.14) and methoxy (σp -0.27; π -0.02), directly influencing target binding affinity and membrane permeability [1]. Within the benzoxazole benzenesulfonamide FBPase-1 inhibitor series, compounds bearing 4-chlorophenylsulfonyl groups exhibited IC50 values that differed from their 4-fluoro counterparts by variable margins depending on the core scaffold substitution, with some analogs showing >3-fold potency shifts attributable solely to the halide identity [2][3].

sulfonamide SAR halogen substituent effect electron-withdrawing group 4-chlorophenylsulfonyl

Reproducible Purity Baseline (≥95%) from Certified Vendor Enables Reliable Procurement for Quantitative Assays

The target compound is supplied with a purity specification of ≥95% (Catalog No. CM984783, CheMenu), establishing a defined quality baseline for procurement . While the positional isomer N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide and the 4-fluoro analog N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide are also commercially available, their batch-to-batch purity specifications vary across vendors and are not uniformly certified . In quantitative biochemical and cellular assays, impurity profiles can introduce confounding inhibitory or cytotoxic artifacts; procurement of a batch with documented ≥95% purity and a defined certificate of analysis reduces experimental variability and improves inter-laboratory reproducibility .

compound purity procurement specification quality control reproducibility

Benzoxazole Benzenesulfonamide Scaffold Has Demonstrated FBPase-1 Allosteric Inhibition with Defined IC50 Range Across Close Analogs

The benzoxazole benzenesulfonamide chemotype, to which the target compound belongs, has been validated as an allosteric inhibitor of human fructose-1,6-bisphosphatase (FBPase-1), a key gluconeogenic enzyme [1][2]. In the seminal SAR study by von Geldern et al. (2006), a series of benzoxazole benzenesulfonamides was synthesized and tested, yielding IC50 values ranging from 0.3 µM to 1.2 µM across multiple analogs, with the most potent inhibitor (compound 53) achieving an IC50 of 0.57 µM [1]. Compound 17 from this series demonstrated excellent oral bioavailability and a favorable pharmacokinetic profile in rats, establishing the drug-like properties of this scaffold [1]. The 4-chlorophenylsulfonyl-containing target compound shares the core pharmacophore with these validated inhibitors, and its distinct substitution pattern (meta-benzoxazole, 4-chlorophenylsulfonyl) positions it within the same allosteric binding pocket defined by the 2FIE co-crystal structure [2].

FBPase-1 inhibition allosteric inhibitor gluconeogenesis benzoxazole sulfonamide

4-Chlorophenylsulfonyl Moiety Is Associated with Antimicrobial Activity Against Gram-Positive Strains in Structurally Related Sulfonyl Derivatives

The 4-chlorophenylsulfonyl motif, a key structural feature of the target compound, has been independently associated with antimicrobial activity in related chemical series [1]. In a 2021 study of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, compounds bearing the 4-chlorophenylsulfonyl group exhibited selective antimicrobial activity against Gram-positive bacterial strains, while the corresponding 1,3-oxazole derivatives showed activity against Candida albicans [1]. Although the target compound's core scaffold differs (benzoxazole-phenyl-butanamide vs. benzoic acid-oxazole), the shared 4-chlorophenylsulfonyl pharmacophore suggests potential antimicrobial relevance that is distinct from analogs bearing 4-fluorophenylsulfonyl or unsubstituted phenylsulfonyl groups, which were not active in the same assay panel [1].

antimicrobial activity Gram-positive bacteria 4-chlorophenylsulfonyl antibacterial SAR

Priority Research and Procurement Scenarios for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide (CAS 941951-10-6)


PPARα Antagonist Lead Optimization and SAR Expansion

The meta-benzoxazole substitution pattern of the target compound aligns with the pharmacophore requirements for PPARα antagonism, as established by focused SAR studies on N-(3-(benzo[d]oxazol-2-yl)phenyl)phenylsulfonamide derivatives [1]. Researchers pursuing metabolic disorder targets (dyslipidemia, non-alcoholic fatty liver disease) can deploy this compound as a scaffold for systematic SAR exploration, confident that the meta-substitution is validated for PPARα engagement, unlike para-substituted positional isomers that exhibit divergent activity profiles [1]. The 4-chlorophenylsulfonyl group further provides a defined electronic and lipophilic starting point for medicinal chemistry optimization [1].

FBPase-1 Allosteric Inhibition Studies in Gluconeogenesis and Type 2 Diabetes Research

The benzoxazole benzenesulfonamide scaffold has been crystallographically validated as an allosteric FBPase-1 inhibitor (PDB 2FIE), with potent analogs achieving IC50 values as low as 0.57 µM [1][2]. The target compound, bearing the core benzoxazole-benzenesulfonamide pharmacophore, is suitable for FBPase-1 inhibition assays, gluconeogenesis suppression studies in hepatocyte models, and comparative profiling against reference inhibitors such as compound 53 (IC50 0.57 µM) and compound 1 (IC50 3.4 µM, Ki 1.1 µM) [1][2]. Its distinct substitution pattern may reveal potency or selectivity advantages relative to published analogs [1].

Antimicrobial Screening Against Gram-Positive Pathogens

The 4-chlorophenylsulfonyl moiety has demonstrated selective antimicrobial activity against Gram-positive bacterial strains in related chemical series [1]. The target compound can be prioritized for minimum inhibitory concentration (MIC) determination against Staphylococcus aureus, Bacillus subtilis, and other Gram-positive pathogens, with the 4-chloro substituent providing a potential activity advantage over 4-fluoro or unsubstituted phenylsulfonyl analogs that lacked activity in comparator studies [1]. This application leverages the differentiated electronic and steric properties of the 4-chlorophenylsulfonyl group [1].

Physicochemical Property Benchmarking and Computational Chemistry Model Building

The target compound's well-defined molecular weight (454.93 g/mol), halogen identity (4-Cl), and substitution pattern (meta-benzoxazole) provide a precise data point for computational ADME/Tox model training, logP/logD determination, and plasma protein binding prediction [1]. Its Hammett σp (+0.23) and lipophilicity π (+0.71) parameters are distinct from the 4-fluoro (σp +0.06, π +0.14) and 4-methoxy (σp -0.27, π -0.02) analogs, enabling systematic exploration of electronic and lipophilic contributions to permeability, solubility, and metabolic stability in lead optimization workflows [2].

Quote Request

Request a Quote for N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.